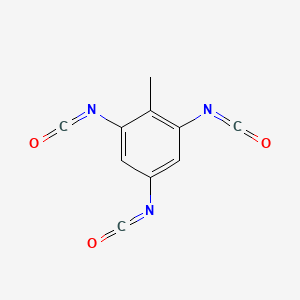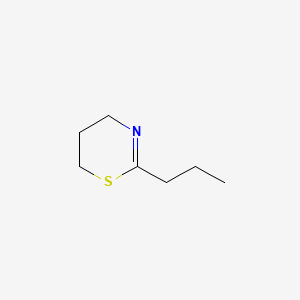
2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde is an organic compound that features a bromophenyl group and a chloropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The process involves the reaction of 4-bromophenylboronic acid with 6-chloropyridine-4-carbaldehyde in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: 2-(4-Bromophenyl)-6-chloropyridine-4-carboxylic acid.
Reduction: 2-(4-Bromophenyl)-6-chloropyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl and chloropyridine groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups and applications.
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: A compound with a similar bromophenyl group but different core structure and biological activities.
Pyridine derivatives: Compounds with similar pyridine rings but varying substituents and properties.
Uniqueness
2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde is unique due to its combination of a bromophenyl group and a chloropyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form specific interactions with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
881402-41-1 |
|---|---|
Fórmula molecular |
C12H7BrClNO |
Peso molecular |
296.54 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-6-chloropyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H7BrClNO/c13-10-3-1-9(2-4-10)11-5-8(7-16)6-12(14)15-11/h1-7H |
Clave InChI |
OHEWAKGYJZLRDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=CC(=C2)C=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12006124.png)

![2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B12006135.png)

![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B12006140.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)
![Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B12006151.png)
![4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B12006156.png)


![5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006185.png)
